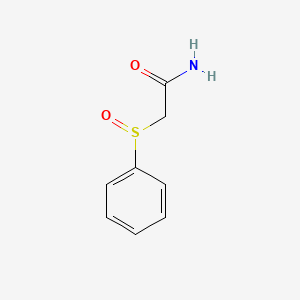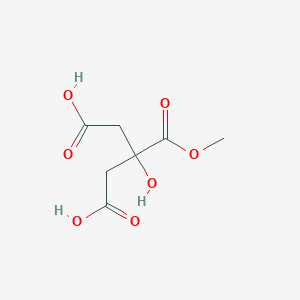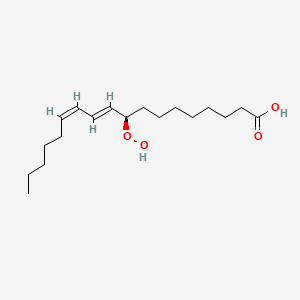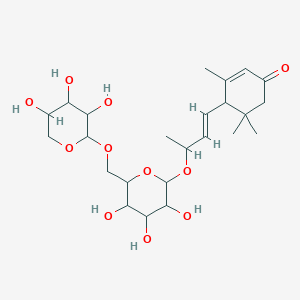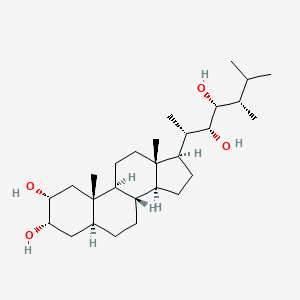
6-Deoxocastasterone
Descripción general
Descripción
6-Deoxocastasterone is a type of brassinosteroid, which are plant hormones that play a crucial role in the growth and development of plants. Brassinosteroids are known for their ability to promote cell elongation, division, and differentiation, as well as their involvement in various physiological processes such as photomorphogenesis, stress responses, and reproductive development. This compound is a 3α-hydroxy steroid that is structurally similar to castasterone but lacks the oxo substituent at position 6 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
6-Deoxocastasterone can be synthesized through a series of chemical reactions starting from castasterone. The synthetic route typically involves the reduction of castasterone to remove the oxo group at position 6, followed by purification and crystallization to obtain the final product. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the reactions are carried out under controlled temperatures and pH conditions to ensure the desired product is obtained .
Industrial Production Methods
In addition to chemical synthesis, this compound can also be produced through biotransformation processes using microorganisms such as yeast (Saccharomyces cerevisiae). In this method, deuterium-labeled precursors such as 6-deoxoteasterone and 6-deoxotyphasterol are fed to the yeast cells, which then convert them into this compound through a series of enzymatic reactions . This biotransformation approach offers a potential for mass production of brassinosteroids for commercial use in agriculture .
Análisis De Reacciones Químicas
Types of Reactions
6-Deoxocastasterone undergoes various chemical reactions, including:
Reduction: Removal of the oxo group at position 6 to form this compound from castasterone.
Substitution: Introduction of different functional groups at specific positions on the steroid backbone.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are used under controlled temperatures and pH conditions.
Substitution: Various reagents depending on the desired functional group to be introduced, often under specific temperature and solvent conditions.
Major Products Formed
Oxidation: Castasterone.
Reduction: this compound.
Substitution: Various derivatives of this compound with different functional groups.
Aplicaciones Científicas De Investigación
6-Deoxocastasterone has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other brassinosteroids and their derivatives.
Biology: Studied for its role in plant growth and development, as well as its involvement in stress responses and photomorphogenesis.
Medicine: Investigated for its potential therapeutic effects in promoting cell growth and differentiation.
Industry: Used in agriculture to enhance crop yield and improve plant resistance to environmental stresses
Mecanismo De Acción
6-Deoxocastasterone exerts its effects by binding to specific receptors in plant cells, initiating a signaling cascade that leads to the activation of various genes involved in growth and development. The molecular targets include brassinosteroid receptors such as BRI1 (Brassinosteroid Insensitive 1) and BAK1 (BRI1-Associated Kinase 1), which are involved in the perception and transduction of brassinosteroid signals . The pathways activated by this compound include those related to cell elongation, division, and differentiation, as well as stress responses and photomorphogenesis .
Comparación Con Compuestos Similares
Similar Compounds
Castasterone: Structurally similar to 6-Deoxocastasterone but contains an oxo group at position 6.
6-Deoxoteasterone: A precursor in the biosynthesis of this compound.
6-Deoxotyphasterol: Another precursor in the biosynthesis of this compound.
Uniqueness
This compound is unique in its structure due to the absence of the oxo group at position 6, which differentiates it from castasterone. This structural difference influences its biological activity and its role in the brassinosteroid biosynthetic pathway .
Propiedades
IUPAC Name |
(2R,3S,5S,8R,9S,10S,13S,14S,17R)-17-[(2S,3R,4R,5S)-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-2,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H50O4/c1-15(2)16(3)25(31)26(32)17(4)20-9-10-21-19-8-7-18-13-23(29)24(30)14-28(18,6)22(19)11-12-27(20,21)5/h15-26,29-32H,7-14H2,1-6H3/t16-,17-,18-,19-,20+,21-,22-,23-,24+,25+,26+,27+,28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXBLCLVRWCLEOX-BFYSZXNBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)C(C(C(C)C1CCC2C1(CCC3C2CCC4C3(CC(C(C4)O)O)C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C[C@H]([C@H](C4)O)O)C)C)[C@H]([C@@H]([C@@H](C)C(C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H50O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6040951 | |
| Record name | 6-Deoxocastasterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6040951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87833-54-3 | |
| Record name | 6-Deoxocastasterone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87833-54-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Deoxocastasterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6040951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Deoxocastasterone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033984 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


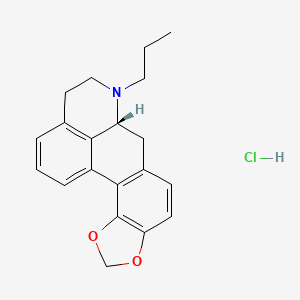
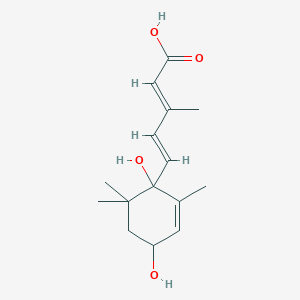
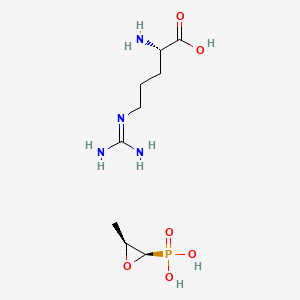

![[(1R,2S,11R,12S,13R,16R,17R,19S)-17-acetyloxy-8-(furan-3-yl)-4,12-dihydroxy-1,9,11,16-tetramethyl-5,14-dioxapentacyclo[11.6.1.02,11.06,10.016,20]icos-9-en-19-yl] (E)-2-methylbut-2-enoate](/img/structure/B1254659.png)

